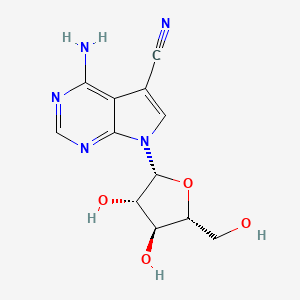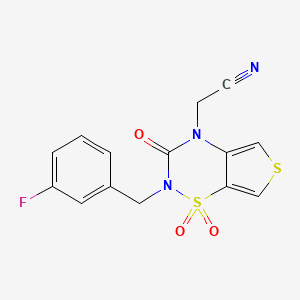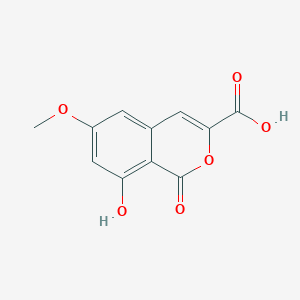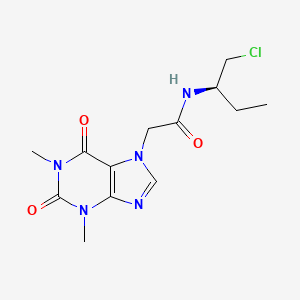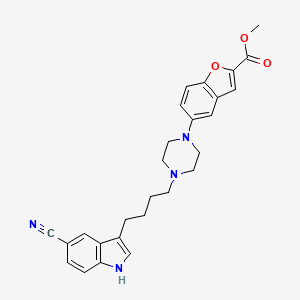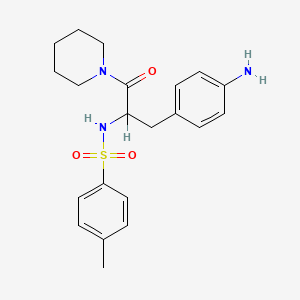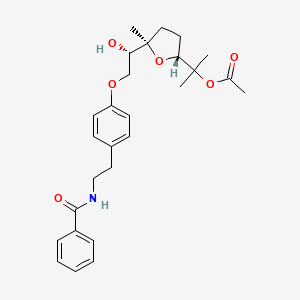
(-)-Tuberine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Tuberine is a naturally occurring alkaloid compound found in various plant species. It is known for its complex molecular structure and significant biological activities. This compound has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Tuberine involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired molecular structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(-)-Tuberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
(-)-Tuberine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers study its effects on various biological systems, including its potential as an antimicrobial and anticancer agent.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in treating neurological disorders and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (-)-Tuberine involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
(-)-Tuberine can be compared with other similar alkaloid compounds, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Used in traditional medicine for its therapeutic effects.
Jatrorrhizine: Studied for its potential anticancer and antimicrobial activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. Its distinct chemical properties make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
157319-49-8 |
|---|---|
Molecular Formula |
C27H35NO6 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[(2R,5R)-5-[(1S)-2-[4-(2-benzamidoethyl)phenoxy]-1-hydroxyethyl]-5-methyloxolan-2-yl]propan-2-yl acetate |
InChI |
InChI=1S/C27H35NO6/c1-19(29)33-26(2,3)24-14-16-27(4,34-24)23(30)18-32-22-12-10-20(11-13-22)15-17-28-25(31)21-8-6-5-7-9-21/h5-13,23-24,30H,14-18H2,1-4H3,(H,28,31)/t23-,24+,27+/m0/s1 |
InChI Key |
GFABGVSRKCKLKA-CLCZQPDDSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)[C@H]1CC[C@](O1)(C)[C@H](COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CC(=O)OC(C)(C)C1CCC(O1)(C)C(COC2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


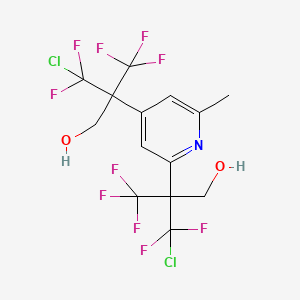
![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)


